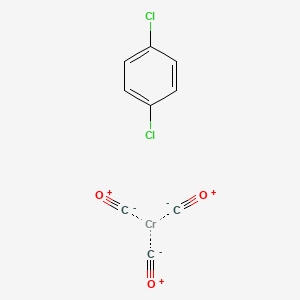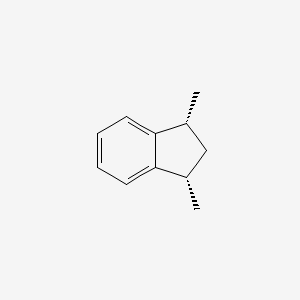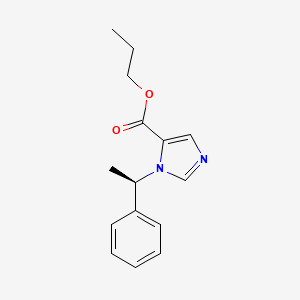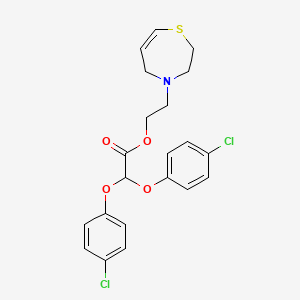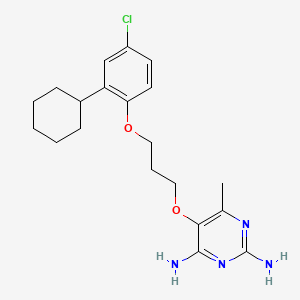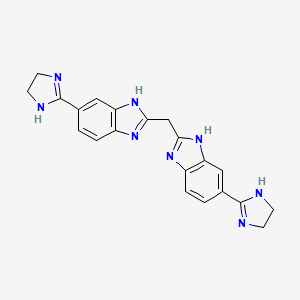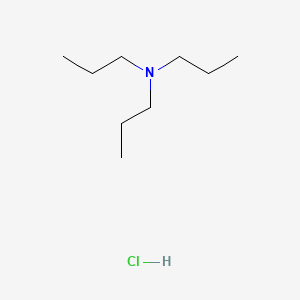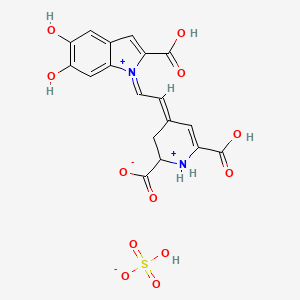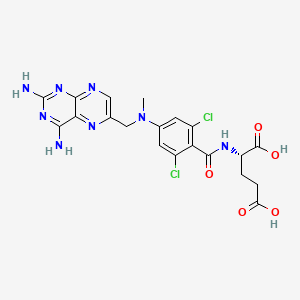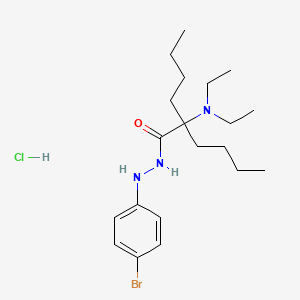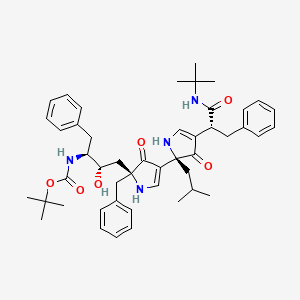
1-((1,1-Dimethylethyl)amino)-3-((5-methyl-2-(1-methylethyl)cyclohexyl)oxy)-2-propanol maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1,1-Dimethylethyl)amino)-3-((5-methyl-2-(1-methylethyl)cyclohexyl)oxy)-2-propanol maleate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,1-Dimethylethyl)amino)-3-((5-methyl-2-(1-methylethyl)cyclohexyl)oxy)-2-propanol maleate involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of the cyclohexyl derivative, followed by the introduction of the amino group and the propanol moiety. The final step involves the formation of the maleate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((1,1-Dimethylethyl)amino)-3-((5-methyl-2-(1-methylethyl)cyclohexyl)oxy)-2-propanol maleate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-((1,1-Dimethylethyl)amino)-3-((5-methyl-2-(1-methylethyl)cyclohexyl)oxy)-2-propanol maleate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-((1,1-Dimethylethyl)amino)-3-((5-methyl-2-(1-methylethyl)cyclohexyl)oxy)-2-propanol maleate involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-((1,1-Dimethylethyl)amino)-3-(cyclohexyl)oxy)-2-propanol maleate
- 1-((1,1-Dimethylethyl)amino)-3-((5-methylcyclohexyl)oxy)-2-propanol maleate
Uniqueness
1-((1,1-Dimethylethyl)amino)-3-((5-methyl-2-(1-methylethyl)cyclohexyl)oxy)-2-propanol maleate is unique due to its specific structural features, such as the presence of the 5-methyl-2-(1-methylethyl)cyclohexyl group and the maleate salt form. These features contribute to its distinct chemical and physical properties, making it different from other similar compounds.
Properties
CAS No. |
80768-76-9 |
|---|---|
Molecular Formula |
C21H39NO6 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(tert-butylamino)-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol |
InChI |
InChI=1S/C17H35NO2.C4H4O4/c1-12(2)15-8-7-13(3)9-16(15)20-11-14(19)10-18-17(4,5)6;5-3(6)1-2-4(7)8/h12-16,18-19H,7-11H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
HNDQHJXNRRKYBP-WLHGVMLRSA-N |
Isomeric SMILES |
CC1CCC(C(C1)OCC(CNC(C)(C)C)O)C(C)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1CCC(C(C1)OCC(CNC(C)(C)C)O)C(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


